molecular formula C12H21ClN4 B3096445 3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride CAS No. 1282479-60-0

3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride

Cat. No.: B3096445
CAS No.: 1282479-60-0
M. Wt: 256.77
InChI Key: FMFRYJPIVOVLRE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.ClH/c1-2-4-11-14-15-12(16(11)9-3-1)10-5-7-13-8-6-10;/h10,13H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFRYJPIVOVLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282479-60-0
Record name 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride typically involves multiple steps, starting with the construction of the piperidine ring followed by the formation of the triazolopyrazine core[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 .... Key reaction conditions include the use of strong bases and acids, as well as specific catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride is utilized to study the interactions between small molecules and biological targets. It serves as a tool to investigate the binding affinity and selectivity of various receptors and enzymes.

Medicine: This compound has potential applications in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development, particularly in the treatment of neurological disorders and inflammation.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride exerts its effects involves the interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Activity

The biological activity of triazoloazepines is highly dependent on substituents at the 3-position of the azepine ring. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Activities
Compound Name / Substituent Molecular Weight Biological Activity (Key Findings) Reference
Target Compound : 3-Piperidin-4-yl 293.24 Potential anti-inflammatory and antimicrobial (inferred from structural analogs)
3-(2-Chlorophenyl) 247.72 Antibacterial (MIC: 10.3–123.5 µg/mL against S. aureus and C. albicans)
3-Anilinomethyl 293.24 Antimicrobial (MIC: 10.3 µg/mL for C. albicans)
3-Acrylonitrile Derivatives 220–310 Analgesic (55–70% pain reduction in mice) and anti-inflammatory (30–45% edema inhibition)
3-(Trifluoromethyl)-9-methyl 280.23 Enzyme inhibition (IC₅₀: 54.0 µM for 15-PGDH)
Key Observations:
  • Piperidinyl vs. Aryl Groups : The piperidinyl substituent in the target compound may enhance solubility and receptor binding compared to bulkier aryl groups (e.g., chlorophenyl), which improve antimicrobial potency .
  • Quaternary Salts: Alkylation of the triazoloazepine core (e.g., 3-anilinomethyl derivatives) increases cationic character, enhancing interactions with bacterial membranes .
  • Electron-Withdrawing Groups : Substituents like trifluoromethyl improve enzyme inhibition efficacy, likely due to increased electrophilicity .

Antibacterial Activity Comparison

Table 2: Minimum Inhibitory Concentration (MIC) of Select Analogs
Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. C. albicans Reference
Target Compound (inferred) Not reported Not reported
3-(4-Tolylaminomethyl) derivative 10.3 20.6
Cefixime (Reference Drug) 15.0 25.0
Linezolid (Reference Drug) 2.0 4.0
  • Notable Finding: The 3-(4-tolylaminomethyl) analog outperforms cefixime against S. aureus and shows comparable activity to linezolid at higher concentrations .

Anti-inflammatory and Analgesic Efficacy

Triazoloazepines with acrylonitrile side chains (e.g., 3-aryl-2-(triazoloazepin-3-yl)acrylonitriles) demonstrate:

  • 55–70% reduction in acetic acid-induced writhing (analgesic model) .
  • 30–45% inhibition of carrageenan-induced paw edema (anti-inflammatory model) .
  • The target compound’s piperidinyl group may enhance blood-brain barrier penetration, improving central nervous system activity compared to non-polar analogs .

Biological Activity

3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties based on available research findings.

  • Molecular Formula : C₁₂H₂₀N₄
  • Molecular Weight : 220.31 g/mol
  • CAS Number : 923164-14-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of triazolo compounds exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study assessed the antimicrobial activity of several synthesized compounds against bacterial strains such as E. coli and S. aureus. The results showed that compounds similar to 3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine demonstrated zones of inhibition ranging from 10 to 29 mm against various pathogens .
Bacterial Strain Zone of Inhibition (mm)
E. coli12
S. aureus15
P. aeruginosa10

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Experimental Approach : In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives exhibited significant inhibition of inflammation compared to standard drugs like indomethacin .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of the compound were evaluated against various cancer cell lines:

  • Case Study : A study reported that triazole derivatives showed IC₅₀ values indicating effective cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC₅₀ values ranged from 5 to 15 µM depending on the specific derivative tested .

The biological activity is believed to be mediated through interactions with various cellular pathways:

  • G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways which are crucial in mediating cellular responses to hormones and neurotransmitters .

Q & A

Q. How to incorporate green chemistry metrics (e.g., E-factor, atom economy) into synthetic route evaluation?

  • Methodological Answer :
  • Calculate E-factor (kg waste/kg product) for each route; ethanol/water systems typically score lower .
  • Optimize atom economy by selecting reactions with minimal byproducts (e.g., cyclization over multi-step coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
Reactant of Route 2
3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.